molecular formula C3H4N2O2 B1266727 5-Aminoisoxazol-3(2H)-one CAS No. 822-63-9

5-Aminoisoxazol-3(2H)-one

Cat. No. B1266727
CAS RN: 822-63-9
M. Wt: 100.08 g/mol
InChI Key: SBAQXOKGHJGIGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Aminoisoxazol-3(2H)-one and its derivatives involves novel methodologies that offer high yields and regioselectivity. For instance, a two-step procedure has been developed that utilizes readily available 3-bromoisoxazolines reacting with amines in the presence of a base, followed by an oxidation protocol to afford 3-aminoisoxazoles consistently (Girardin et al., 2009). Additionally, the reaction of 2-(2,2-dicyano-1-ethylthioethenyl)pyrroles with hydroxylamine has been shown to selectively prepare 5-Amino-3-(pyrrol-2-yl)isoxazoles under specific conditions, showcasing the versatility in synthesis approaches (Sobenina et al., 2005).

Molecular Structure Analysis

Structural determination is crucial for understanding the properties and reactivity of 5-Aminoisoxazol-3(2H)-one. X-ray crystallography studies have confirmed specific configurations and intramolecular interactions, which are vital for the compound's chemical behavior. For example, the synthesis and structure determination of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, a derivative, elucidates the importance of molecular arrangement for its chemical reactivity and potential applications (Çelik et al., 2007).

Chemical Reactions and Properties

5-Aminoisoxazol-3(2H)-one undergoes various chemical reactions, forming a basis for synthesizing numerous derivatives. These reactions include nucleophilic addition, cycloaddition, and catalytic transformations, each contributing to the diversity of compounds that can be derived from 5-Aminoisoxazol-3(2H)-one. A significant study demonstrates the palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones, highlighting the compound's versatility in organic synthesis (Zhu et al., 2019).

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Techniques : 5-Aminoisoxazoles are synthesized using various techniques, including reactions with hydroxylamine and α-chlorooximes, demonstrating the compound's chemical versatility (Sobenina et al., 2005); (Altug et al., 2014).
  • Regioselective Synthesis : Studies have shown the ability to achieve regioselective synthesis of 5-aminoisoxazoles, indicating their potential for specific molecular targeting (Saad et al., 2004).

Heterocyclic Chemistry

  • Thermal and Photochemical Properties : Research on the thermally induced reactions and photochemistry of 5-aminoisoxazoles contributes to our understanding of their stability and reactivity under different conditions (Nishiwaki et al., 1970).

Application in Organic Synthesis

  • Multicomponent Heterocyclizations : 5-Aminoisoxazoles are involved in multicomponent heterocyclizations, which are pivotal in the synthesis of complex organic compounds (Morozova et al., 2017).
  • Isoxazolines Synthesis : The compound is also crucial in the synthesis of isoxazolines, a class of organic compounds with various applications (Girardin et al., 2009).

Cancer Research

  • Cytotoxic Properties : Certain 5-aminoisoxazoles have shown noticeable cytotoxic properties against various cancer cell lines, suggesting their potential as anticancer agents (Altug et al., 2014).

Green Chemistry

  • Environmentally Friendly Synthesis : Advances in green chemistry include the synthesis of 5-aminoisoxazoles under environmentally friendly conditions, contributing to sustainable chemical practices (Mosallanezhad and Kiyani, 2019).

Agricultural Applications

  • Unexpected Hydrolysis in Agriculture : The transformation of 5-aminoisoxazol in agriculture, such as in the hydrolysis of certain herbicides, highlights its role in agricultural chemistry (Rouchaud et al., 2010).

Future Directions

In the field of drug discovery, it is always imperative to develop alternate metal-free synthetic routes . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

properties

IUPAC Name

5-amino-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c4-2-1-3(6)5-7-2/h1H,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAQXOKGHJGIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289073
Record name 5-Amino-1,2-oxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminoisoxazol-3(2H)-one

CAS RN

822-63-9
Record name 822-63-9
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Record name 5-Amino-1,2-oxazol-3(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,3-dihydro-1,2-oxazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Khan, FK Rafla - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
α-(N′-Hydroxyamidino)acetohydroxamic acid (I) and 5-aminoisoxazol-3(2H)-one (V) were each condensed with acetylacetone to yield 2-hydroxyamino-4,6-dimethylpyridine-3-…
Number of citations: 9 pubs.rsc.org

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